molecular formula C17H12O4 B11844530 3-Benzoyl-7-hydroxy-2-methyl-4H-1-benzopyran-4-one CAS No. 110396-76-4

3-Benzoyl-7-hydroxy-2-methyl-4H-1-benzopyran-4-one

Cat. No.: B11844530
CAS No.: 110396-76-4
M. Wt: 280.27 g/mol
InChI Key: JYFVNJNLUSFKQG-UHFFFAOYSA-N
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Description

3-Benzoyl-7-hydroxy-2-methyl-4H-1-benzopyran-4-one is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a benzoyl group at the 3-position, a hydroxy group at the 7-position, and a methyl group at the 2-position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-7-hydroxy-2-methyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-7-hydroxy-2-methyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-benzoyl-7-oxo-2-methyl-4H-1-benzopyran-4-one.

    Reduction: Formation of 3-(hydroxyphenyl)-7-hydroxy-2-methyl-4H-1-benzopyran-4-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzoyl-7-hydroxy-2-methyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and benzoyl groups play a crucial role in its binding affinity and specificity. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzoyl-7-hydroxy-2-methyl-4H-1-benzopyran-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzoyl group enhances its potential as an enzyme inhibitor, while the hydroxy and methyl groups contribute to its overall stability and solubility.

Properties

CAS No.

110396-76-4

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

3-benzoyl-7-hydroxy-2-methylchromen-4-one

InChI

InChI=1S/C17H12O4/c1-10-15(16(19)11-5-3-2-4-6-11)17(20)13-8-7-12(18)9-14(13)21-10/h2-9,18H,1H3

InChI Key

JYFVNJNLUSFKQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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